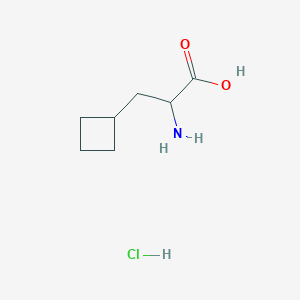![molecular formula C11H8N4O5S B2860320 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid CAS No. 312594-47-1](/img/structure/B2860320.png)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 3-nitrophthalic anhydride. The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Condensation: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dimethyl sulfoxide, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Schiff Bases: Condensation with aldehydes or ketones results in Schiff bases.
Aplicaciones Científicas De Investigación
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Agriculture: Thiadiazole derivatives are known for their fungicidal and herbicidal properties.
Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with enzymes and proteins, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Nitro-Substituted Aromatic Compounds: Compounds with nitro groups attached to aromatic rings also show antimicrobial and anticancer properties.
Uniqueness
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both the thiadiazole ring and the nitro group, which contribute to its diverse biological activities. The combination of these functional groups enhances its potential as a multifunctional compound in various scientific research applications .
Propiedades
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c1-5-13-14-11(21-5)12-9(16)8-6(10(17)18)3-2-4-7(8)15(19)20/h2-4H,1H3,(H,17,18)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNCRIKYOANON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[cd]indol-2-ylamino)phenol](/img/structure/B2860243.png)
![4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine](/img/structure/B2860245.png)

![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)



![N-cyclopropyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2860255.png)

![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)

![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)
